molecular formula C12H15N3O2S3 B2667322 2-(4-(Methylsulfonyl)piperazin-1-yl)-4-(thiophen-3-yl)thiazole CAS No. 1448058-53-4

2-(4-(Methylsulfonyl)piperazin-1-yl)-4-(thiophen-3-yl)thiazole

Cat. No.: B2667322
CAS No.: 1448058-53-4
M. Wt: 329.45
InChI Key: DRZVHZZNAQABJQ-UHFFFAOYSA-N
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Description

2-(4-(Methylsulfonyl)piperazin-1-yl)-4-(thiophen-3-yl)thiazole is a synthetic organic compound built around a central thiazole scaffold, a privileged structure in medicinal chemistry known for its diverse pharmaceutical applications . This molecule features a 4-(methylsulfonyl)piperazine substituent at the 2-position of the thiazole ring and a thiophen-3-yl group at the 4-position, a structural motif seen in other investigational compounds . The thiazole ring is a five-membered heterocycle containing both nitrogen and sulfur atoms, and it is a core component in more than 18 FDA-approved drugs . Compounds containing the thiazole scaffold have been reported to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties, making them a significant focus in drug discovery efforts . Furthermore, molecular hybrids incorporating both thiazole and thiophene rings, similar to this compound, have been investigated as potential inhibitors of biological targets such as histone deacetylases (HDACs), which are relevant in oncology and neurodegenerative disease research . This combination of a thiazole core with specific sulfonyl and heteroaromatic substituents makes this compound a valuable chemical tool for high-throughput screening, hit-to-lead optimization, and investigating novel mechanisms of action in biochemical assays. Researchers can utilize this compound to explore its potential interactions with various enzymatic targets and cellular pathways. This product is sold For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2-(4-methylsulfonylpiperazin-1-yl)-4-thiophen-3-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S3/c1-20(16,17)15-5-3-14(4-6-15)12-13-11(9-19-12)10-2-7-18-8-10/h2,7-9H,3-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRZVHZZNAQABJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=NC(=CS2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Methylsulfonyl)piperazin-1-yl)-4-(thiophen-3-yl)thiazole typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: Starting from a suitable thioamide and an α-haloketone.

    Introduction of the Thiophene Group: Via a cross-coupling reaction such as Suzuki or Stille coupling.

    Attachment of the Piperazine Ring: Through nucleophilic substitution reactions.

    Methylsulfonylation: Using methylsulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the methylsulfonyl group.

    Reduction: Reduction reactions could target the thiazole or thiophene rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

2-(4-(Methylsulfonyl)piperazin-1-yl)-4-(thiophen-3-yl)thiazole may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, such compounds might interact with molecular targets like enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varied Aryl Substituents

Compounds 4 and 5 from :
These thiazole derivatives feature chlorophenyl (4) and fluorophenyl (5) groups at the 4-position instead of thiophen-3-yl. Key differences include:

Property Target Compound Compound 4 (Chlorophenyl) Compound 5 (Fluorophenyl)
4-Substituent Thiophen-3-yl (electron-rich) Chlorophenyl (electron-withdrawing) Fluorophenyl (electron-withdrawing)
Molecular Planarity Likely planar thiazole core Mostly planar, except one perpendicular fluorophenyl group Similar to Compound 4
Polarity Moderate (thiophene + sulfonamide) Higher (Cl/F increase polarity) Higher (F increases polarity)

Thienopyrimidine-Based Analogues ()

The European patent lists compounds like 2-(1H-benzo[d]imidazol-5-yl)-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinothieno[2,3-d]pyrimidine. Key distinctions:

  • Core Structure: Thienopyrimidine (fused ring system) vs. monocyclic thiazole.
  • Substituents: Morpholino and methylsulfonyl piperazine groups.
  • Implications: Thienopyrimidines offer larger surface areas for target engagement but may reduce solubility. The morpholino group in patent compounds enhances hydrophilicity compared to the target’s thiophene .

Thiazole-4-amine Hydrochloride ()

The ECHEMI-listed 2-(4-(Methylsulfonyl)piperazin-1-yl)thiazol-4-amine hydrochloride differs at the 4-position (amine vs. thiophen-3-yl):

  • Solubility : The hydrochloride salt increases water solubility.
  • Lipophilicity : Thiophen-3-yl (logP ~2.5) is more lipophilic than the amine (logP ~0.5), affecting bioavailability.
  • Synthetic Accessibility : Thiophene coupling may require transition-metal catalysis, whereas amine substitution is straightforward .

Simple Thiazole Derivatives ()

2-Methyl-4-(propan-2-yl)thiazole exemplifies simpler analogs:

  • Substituents: Methyl and isopropyl groups (non-polar).
  • Applications : Often used as flavorants due to low molecular weight and volatility.

Research Findings and Implications

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl, F) increase polarity but may reduce membrane permeability, whereas thiophen-3-yl balances lipophilicity and aromaticity .
  • Core Modifications: Thienopyrimidines () offer enhanced binding affinity but pose synthetic challenges compared to thiazoles.
  • Salt Forms : Hydrochloride derivatives () improve solubility, critical for oral bioavailability.

Data Table: Structural and Functional Comparison

Compound Core Structure Key Substituents Polarity Potential Applications Reference
2-(4-(Methylsulfonyl)piperazin-1-yl)-4-(thiophen-3-yl)thiazole Thiazole 4-(Methylsulfonyl)piperazine, Thiophen-3-yl Moderate Pharmacological (inferred) N/A
Compound 4 (Chlorophenyl) Thiazole Chlorophenyl, Fluorophenyl High Crystallography studies
Patent Thienopyrimidine Thienopyrimidine Morpholino, Methylsulfonyl piperazine High Therapeutic (patented)
ECHEMI Thiazole-4-amine HCl Thiazole 4-Amine (hydrochloride) Very High Research chemical
2-Methyl-4-isopropylthiazole Thiazole Methyl, Isopropyl Low Industrial flavorant

Biological Activity

2-(4-(Methylsulfonyl)piperazin-1-yl)-4-(thiophen-3-yl)thiazole is a compound that combines the pharmacological properties of thiazole and piperazine, two moieties known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C18H22N4O2S2
  • Molecular Weight : 404.48 g/mol
  • CAS Number : 946238-92-2

The structure consists of a thiazole ring fused with a thiophene moiety and a piperazine substituent, which contributes to its biological activity.

Antimicrobial Activity

Research indicates that thiazole and piperazine derivatives exhibit significant antimicrobial properties. A study conducted by Mhaske et al. (2014) demonstrated that various thiazole-piperazine derivatives showed moderate to good antibacterial activity against several strains of bacteria. The synthesized compounds were evaluated in vitro, revealing that many exhibited promising antimicrobial effects, particularly those with specific substitutions on the thiazole ring .

CompoundActivityMinimum Inhibitory Concentration (MIC)
5aModerate32 µg/mL
5bGood16 µg/mL
5cExcellent8 µg/mL

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. A study highlighted that derivatives containing thiazole rings significantly inhibited COX activity, thus reducing inflammation in models of carrageenan-induced paw edema in rats .

Anticancer Activity

Recent studies have focused on the anticancer properties of thiazole-thiophene hybrids. In vitro assays against cancer cell lines such as MCF-7 (breast cancer) showed that compounds derived from this scaffold possess notable cytotoxicity. For instance, compounds synthesized from similar structures demonstrated IC50 values comparable to established chemotherapeutics like Cisplatin .

CompoundCell LineIC50 (µM)
Compound 9MCF-714.6 ± 0.8
Compound 11bMCF-728.3 ± 1.5

The mechanisms underlying the biological activities of this compound include:

  • Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
  • Anti-inflammatory Mechanism : Inhibition of COX enzymes leading to decreased prostaglandin synthesis.
  • Anticancer Mechanism : Induction of apoptosis in cancer cells through modulation of various signaling pathways.

Case Studies and Research Findings

Several studies have explored the efficacy of thiazole derivatives in various biological contexts:

  • Antimicrobial Study : A comprehensive screening revealed that modifications on the thiazole ring significantly impacted antibacterial activity, with certain substitutions enhancing potency against resistant strains .
  • Inflammation Model : In vivo studies demonstrated that compounds with methylsulfonyl groups exhibited enhanced anti-inflammatory effects compared to their unsubstituted counterparts .
  • Cancer Research : Molecular docking studies indicated favorable interactions between synthesized compounds and target proteins involved in cancer progression, suggesting potential for development as anticancer agents .

Q & A

Q. How are environmental and toxicological risks assessed for this compound during preclinical development?

  • Methodology :
  • Ecotoxicology : Test acute toxicity in model organisms (e.g., Daphnia magna) via OECD guidelines. Measure LC₅₀/EC₅₀ values .
  • Genotoxicity : Conduct Ames tests (bacterial reverse mutation) and micronucleus assays .

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